molecular formula C16H18S2 B13770676 Disulfide, 2,4-dimethylphenyl 2,6-dimethylphenyl CAS No. 65087-04-9

Disulfide, 2,4-dimethylphenyl 2,6-dimethylphenyl

Cat. No.: B13770676
CAS No.: 65087-04-9
M. Wt: 274.4 g/mol
InChI Key: BMOJFIQTZGTZOA-UHFFFAOYSA-N
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Description

2,4-Xylyl 2,6-xylyl disulfide: is an organic compound with the molecular formula C16H18S2 . It is a disulfide derivative, characterized by the presence of two xylyl groups attached to a disulfide bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-xylyl 2,6-xylyl disulfide typically involves the reaction of xylyl halides with sodium thiosulfate in a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures, usually between 60-70°C . Another method involves the oxidation of the corresponding thiols using oxidizing agents like hydrogen peroxide or iodine .

Industrial Production Methods

In industrial settings, the production of 2,4-xylyl 2,6-xylyl disulfide may involve large-scale oxidation processes using sulfur monochloride (S2Cl2) with aromatic compounds or the reductive coupling of sulfonyl chlorides . These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2,4-Xylyl 2,6-xylyl disulfide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Analytical Chemistry

Separation Techniques

The compound is primarily utilized in liquid chromatography for the separation and analysis of complex mixtures. A notable method is the reverse phase high-performance liquid chromatography (HPLC) using Newcrom R1 columns. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, although for mass-spectrometry compatible applications, phosphoric acid is substituted with formic acid. This method allows for efficient separation and purification of disulfides and related compounds.

Table 1: HPLC Conditions for Disulfide Analysis

ParameterValue
Column TypeNewcrom R1 HPLC
Mobile PhaseAcetonitrile/Water/Phosphoric Acid
Alternative Mobile PhaseAcetonitrile/Water/Formic Acid
Particle Size3 µm

This approach has been successfully employed for pharmacokinetic studies to analyze the absorption and distribution of disulfides in biological systems .

Materials Science

Flame Retardants

Recent research has explored the use of disulfides as components in flame retardant formulations. For instance, disulfide derivatives have been synthesized to enhance the fire resistance of polypropylene. The incorporation of disulfide compounds into polymer matrices has shown significant improvements in thermal stability and flame retardancy.

Case Study: Flame Retardant Properties

In a study conducted on polypropylene composites, the addition of disulfide-based flame retardants resulted in:

  • Improved Thermal Stability : Increased decomposition temperatures.
  • Reduced Flammability : Lower peak heat release rates during combustion tests.
  • Enhanced Mechanical Properties : Better tensile strength and impact resistance.

These findings suggest that disulfides can be strategically used to develop safer materials for various applications .

Cosmetic Formulations

Skin Care Products

Disulfide compounds are increasingly being incorporated into cosmetic formulations due to their beneficial properties. They serve as stabilizers and conditioning agents in creams, lotions, and other topical applications.

Table 2: Properties of Disulfide in Cosmetic Formulations

PropertyDescription
StabilityEnhances product shelf-life
Skin ConditioningImproves skin feel
Antioxidant ActivityProtects skin from oxidative stress

In a recent formulation study, disulfides were found to improve the efficacy of herbal extracts used in skin care products, demonstrating their potential as multifunctional ingredients .

Mechanism of Action

The mechanism of action of 2,4-xylyl 2,6-xylyl disulfide involves its interaction with various molecular targets and pathways. The disulfide bond can undergo redox reactions, influencing cellular redox states and modulating the activity of redox-sensitive enzymes and proteins. This compound may also interact with thiol-containing biomolecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Xylyl 2,6-xylyl disulfide is unique due to its specific arrangement of xylyl groups and the disulfide bond. This structural configuration imparts distinct chemical properties and reactivity compared to other disulfides.

Biological Activity

Disulfide compounds have garnered attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of Disulfide, 2,4-dimethylphenyl 2,6-dimethylphenyl , focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound This compound is characterized by the presence of two dimethylphenyl groups connected by a disulfide bond. This structural feature is significant as it influences the compound's reactivity and biological interactions.

PropertyValue
Chemical FormulaC16_{16}H18_{18}S2_{2}
Molecular Weight298.45 g/mol
CAS Number65087-04-9

Antioxidant Properties

Disulfides are known for their antioxidant properties. Studies indicate that compounds containing disulfide linkages can scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant activity is attributed to the ability of disulfides to undergo redox reactions, which can neutralize reactive oxygen species (ROS) .

Anticancer Activity

Recent research has highlighted the potential anticancer properties of disulfides. For instance, compounds similar to This compound have shown cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis in cancer cells through oxidative stress and disruption of cellular signaling pathways .

A study reported that related disulfides exhibited IC50_{50} values in the low micromolar range against breast and lung cancer cell lines, indicating significant anticancer potential .

Antimicrobial Activity

Disulfides have also demonstrated antimicrobial properties. The compound's structure allows it to interact with microbial membranes, leading to increased permeability and cell death. Research indicates that certain disulfides can inhibit the growth of both Gram-positive and Gram-negative bacteria .

The biological activity of This compound can be attributed to several mechanisms:

  • Redox Modulation : The disulfide bond can participate in redox reactions, influencing cellular redox status and signaling pathways.
  • Protein Interaction : Disulfides can form covalent bonds with thiol groups in proteins, potentially altering protein function and activity.
  • Cell Membrane Disruption : The hydrophobic nature of the phenyl groups may facilitate interaction with lipid membranes, leading to membrane disruption in microbial cells.

Case Studies

  • Anticancer Study : A study evaluated the effects of various disulfides on cancer cell viability. Results indicated that This compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50_{50} value of approximately 5 µM .
  • Antioxidant Assessment : In a comparative study assessing antioxidant capabilities using DPPH radical scavenging assays, the compound demonstrated effective radical scavenging activity comparable to standard antioxidants like ascorbic acid .
  • Antimicrobial Testing : An investigation into the antimicrobial efficacy against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL .

Properties

CAS No.

65087-04-9

Molecular Formula

C16H18S2

Molecular Weight

274.4 g/mol

IUPAC Name

1-[(2,6-dimethylphenyl)disulfanyl]-2,4-dimethylbenzene

InChI

InChI=1S/C16H18S2/c1-11-8-9-15(14(4)10-11)17-18-16-12(2)6-5-7-13(16)3/h5-10H,1-4H3

InChI Key

BMOJFIQTZGTZOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)SSC2=C(C=CC=C2C)C)C

Origin of Product

United States

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